(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester
CAS No.: 672310-23-5
Cat. No.: VC21097839
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672310-23-5 |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | benzyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3/t19-,20+/m0/s1 |
| Standard InChI Key | XXJCJEOBWAOPCT-VQTJNVASSA-N |
| Isomeric SMILES | CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
| SMILES | CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Molecular Formula
The molecular formula of the compound can be deduced as:
C18H22N2O4
Key Functional Groups
-
Hydroxypyrrolidine (3-hydroxy substitution on the pyrrolidine ring).
-
Phenylethyl group.
-
Methylcarbamic acid benzyl ester.
Synthesis Pathway
The synthesis of such compounds typically involves multi-step organic reactions. Below is a hypothetical pathway based on similar carbamate derivatives:
-
Formation of Hydroxypyrrolidine Intermediate:
-
Starting with pyrrolidine, hydroxylation at the 3-position can be achieved using oxidizing agents like mCPBA or via catalytic hydroxylation methods.
-
-
Attachment of Phenylethyl Group:
-
The phenylethyl moiety can be introduced through reductive amination or alkylation using appropriate phenyl-containing precursors.
-
-
Carbamate Formation:
-
The methylcarbamic acid group is introduced by reacting an amine intermediate with methyl chloroformate or dimethyl carbonate.
-
-
Esterification with Benzyl Alcohol:
-
The final step involves esterification of the carbamic acid group using benzyl alcohol under acidic or catalytic conditions.
-
Reaction Conditions
-
Typical solvents: Dichloromethane (DCM), ethanol, or acetonitrile.
-
Catalysts: Acidic catalysts like HCl or sulfuric acid.
-
Temperature: Reactions are generally performed at room temperature to moderate heat (~50°C).
Applications and Biological Relevance
While specific biological data for this compound is unavailable, compounds with similar structures often exhibit pharmacological activities:
Antimicrobial Activity
Hydroxypyrrolidine derivatives are known to inhibit bacterial and fungal growth due to their ability to interfere with microbial enzymes or membranes .
Neurological Applications
Carbamate esters are commonly used in drugs targeting neurological pathways, such as acetylcholinesterase inhibitors for Alzheimer's disease.
Drug Delivery
The benzyl ester group may enhance lipophilicity, improving membrane permeability and bioavailability of the compound.
Analytical Characterization
To confirm the identity and purity of the compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine the structure and stereochemistry (e.g., and NMR). |
| Mass Spectrometry | To confirm molecular weight and fragmentation patterns. |
| IR Spectroscopy | To identify functional groups (e.g., hydroxyl, carbamate). |
| HPLC/GC-MS | To assess purity and detect impurities. |
Challenges in Research
-
Stereoselectivity: Ensuring the correct stereochemistry during synthesis requires careful use of chiral catalysts or reagents.
-
Stability: Carbamate esters may hydrolyze under acidic or basic conditions, necessitating careful storage and handling.
-
Biological Testing: Comprehensive studies are needed to evaluate its pharmacokinetics and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume